molecular formula C14H16KNO8 B14767626 Paracetamol glucuronide potassium salt

Paracetamol glucuronide potassium salt

Cat. No.: B14767626
M. Wt: 365.38 g/mol
InChI Key: APJWUHXDNCBXPX-CYRSAHDMSA-M
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Description

Paracetamol glucuronide potassium salt (C₁₄H₁₅NO₈K) is the potassium salt form of paracetamol glucuronide, a major inactive metabolite of paracetamol (acetaminophen). It is formed via glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. This metabolite accounts for approximately 20–40% of paracetamol elimination in adults, depending on age, genetic factors, and co-administered drugs .

Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to quantify paracetamol glucuronide in plasma and urine, with detection limits as low as 1 μg/mL .

Properties

Molecular Formula

C14H16KNO8

Molecular Weight

365.38 g/mol

IUPAC Name

potassium;(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C14H17NO8.K/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1

InChI Key

APJWUHXDNCBXPX-CYRSAHDMSA-M

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[K+]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of paracetamol glucuronide potassium salt involves the glucuronidation of paracetamol. This process typically occurs in the liver, where the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) catalyzes the reaction. In a laboratory setting, the synthesis can be achieved by reacting paracetamol with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of UGT enzymes .

Industrial Production Methods

Industrial production of this compound is less common compared to its synthesis in biological systems. it can be produced using bioreactors that mimic the enzymatic conditions found in the liver. This involves the use of recombinant UGT enzymes and UDPGA, with the reaction being carried out under controlled pH and temperature conditions to optimize yield .

Chemical Reactions Analysis

Types of Reactions

Paracetamol glucuronide potassium salt primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and releasing free paracetamol and glucuronic acid .

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Paracetamol and glucuronic acid.

    Conjugation: this compound.

Scientific Research Applications

Paracetamol glucuronide potassium salt is a metabolite of paracetamol, also known as acetaminophen, a widely used analgesic and antipyretic drug . After the administration of paracetamol, the body metabolizes it into several compounds, including paracetamol glucuronide, which is then often converted into a potassium salt to enhance its solubility and stability for various applications [1, 7].

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

  • Metabolite Analysis this compound is used as a reference standard in pharmacokinetic studies to quantify the glucuronide metabolite of paracetamol in biological samples such as plasma, urine, and tissue homogenates .
  • Drug Metabolism Pathways It helps in understanding the metabolic pathways of paracetamol. Identifying and quantifying this metabolite aids researchers in mapping out how paracetamol is processed in the body, which is crucial for optimizing drug dosage and understanding potential drug interactions .

Analytical Chemistry

  • Reference Standard As a reference standard, this compound is utilized in analytical methods such as UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry) to ensure accurate identification and quantification of paracetamol metabolites in various matrices, including biological and environmental samples .
  • Method Development It assists in the development and validation of analytical methods for detecting paracetamol and its metabolites in different biological matrices. This is particularly useful in forensic toxicology, environmental monitoring, and pharmaceutical quality control .

Toxicology

  • Matrix Effects In toxicological studies, this compound can be used to assess matrix effects during the analysis of paracetamol metabolites in different tissues such as muscle, liver, lung, and kidneys .
  • Internal Standard It can be used as an internal standard to correct for variations in sample preparation, ionization efficiency, and matrix effects in mass spectrometry analysis .

Data Table

The table below summarizes the mass spectrometry data for paracetamol and its metabolites, including paracetamol glucuronide, as described by Tyszka et al :

AnalyteIonizationParent Ion (m/z)Daughter Ion(s) (m/z) Quantitative/QualitativeRetention Time (min)DP (V)CE (eV)
Paracetamol (APAP)Positive152.0110.1/65.11.3445.023.0/45.0
Paracetamol sulfate potassium (PS)Negative230.0150.0/107.01.44-75.0-28.0/-46.0
p-Acetamidophenyl β-D-glucuronide sodium salt (PG)Negative326.0150.0/107.00.87-50.0-61.0/-38.0

Mechanism of Action

Paracetamol glucuronide potassium salt does not exert pharmacological effects directly. Instead, it represents a detoxification pathway for paracetamol. The glucuronidation process increases the water solubility of paracetamol, facilitating its excretion via urine. This process involves the enzyme UGT, which transfers glucuronic acid from UDPGA to paracetamol, forming the glucuronide conjugate .

Comparison with Similar Compounds

Key Research Findings

  • Developmental Pharmacology : In extreme preterm neonates (23–26 weeks’ gestation), glucuronidation accounts for only 6% of paracetamol metabolism, compared to 89% sulfation, underscoring age-dependent metabolic shifts .
  • Genetic Polymorphisms : Bimodal distribution in glucuronidation capacity exists in humans, with 15% of individuals classified as “extensive glucuronidators” .
  • Drug-Drug Interactions : Co-administration with sunitinib increases paracetamol glucuronide’s mean residence time (MRT) by 25%, suggesting altered renal or hepatic excretion .

Q & A

What are the standard analytical methods for quantifying paracetamol glucuronide potassium salt in biological matrices?

Basic Research Question
High-performance liquid chromatography (HPLC) is widely used for simultaneous quantification of paracetamol, its glucuronide, and sulfate metabolites in plasma and urine. A validated HPLC method with UV detection achieves separation using reversed-phase columns and mobile phases optimized for metabolite resolution . Advanced high-resolution mass spectrometry (HRMS) techniques enable comprehensive profiling without deconjugation steps, detecting hydroxylated or sulfated derivatives alongside glucuronides. HRMS is particularly advantageous for identifying low-abundance metabolites in complex matrices like urine .

How do drug interactions influence the pharmacokinetics of this compound?

Advanced Research Question
Co-administration with drugs like sunitinib alters paracetamol glucuronide kinetics. In rabbit models, sunitinib increased paracetamol’s AUC0-t and Cmax while reducing clearance, suggesting competitive inhibition of glucuronidation pathways. Probenecid, a uricosuric agent, inhibits tubular secretion of sulfate conjugates in dogs, highlighting transporter-mediated interactions . Experimental designs should include pharmacokinetic studies with control groups (drug alone vs. combination) and monitor metabolite ratios (glucuronide/sulfate) to identify inhibition or induction effects.

What factors contribute to inter-species variability in paracetamol glucuronidation?

Advanced Research Question
Species-specific differences in UDP-glucuronosyltransferase (UGT) activity significantly impact glucuronide formation. For example, koala and possum microsomes rapidly convert paracetamol to glucuronide, while feline microsomes lack this capability due to UGT deficiencies . In vitro models using liver microsomes or recombinant UGT isoforms can quantify enzymatic activity across species. Such studies inform translational research by identifying suitable animal models for toxicity or metabolic studies.

How does diabetes mellitus affect the glucuronidation and sulfation of paracetamol in clinical populations?

Advanced Research Question
Diabetic patients with febrile neutropenia exhibit altered paracetamol metabolism. A clinical study found reduced glucuronide/sulfate ratios in diabetics, potentially due to glycation of albumin or impaired UGT activity. Pharmacokinetic studies in this population require stratified sampling (diabetic vs. non-diabetic) and monitoring of glycated hemoglobin (HbA1c) to account for metabolic dysregulation .

What methodological strategies can resolve discrepancies in reported pharmacokinetic parameters of paracetamol glucuronide?

Advanced Research Question
Conflicting data on glucuronide MRT (mean residence time) and clearance often arise from intersubject variability or assay limitations. Population pharmacokinetic modeling, as applied in neonatal studies, accounts for covariates like age, weight, and enzyme maturation. Sparse sampling designs coupled with NONMEM software enable robust parameter estimation in heterogeneous cohorts .

How do genetic polymorphisms in UGT enzymes impact the metabolism of paracetamol glucuronide?

Advanced Research Question
UGT1A1 and UGT1A9 polymorphisms reduce glucuronidation efficiency, increasing reliance on sulfation or oxidative pathways. Genotyping patients for UGT variants (e.g., UGT1A1*28) can predict metabolite profiles and toxicity risks. In vitro assays using human hepatocytes or recombinant enzymes are critical for validating genotype-phenotype correlations .

What are the implications of bidirectional tubular transport on renal excretion of paracetamol glucuronide?

Advanced Research Question
In dogs, paracetamol glucuronide undergoes active secretion and reabsorption, leading to concentration-dependent clearance. Probenecid inhibits sulfate secretion but not glucuronide transport, suggesting distinct transporter systems (e.g., OAT vs. MRP families). Stop-flow experiments and transporter knockout models are essential for elucidating these mechanisms .

How can HRMS-based techniques improve the detection of paracetamol glucuronide and its secondary metabolites?

Basic Research Question
HRMS allows simultaneous detection of glucuronide, sulfate, and hydroxylated metabolites without enzymatic hydrolysis. For example, hydroxy-fenoprofen glucuronide and paracetamol sulfate were identified in urine using a suspect screening approach. This method is ideal for untargeted metabolomics studies but requires optimized ionization settings (e.g., ESI±) and high mass accuracy (<5 ppm) .

What experimental models are suitable for studying paracetamol glucuronidation in vitro?

Basic Research Question
Liver microsomes from human or animal sources are standard for assessing UGT activity. Incubation conditions (e.g., 90 minutes at 37°C with UDPGA cofactor) optimize glucuronide yield. Species comparisons (e.g., human vs. koala microsomes) reveal evolutionary differences in metabolic capacity . Recombinant UGT isoforms (e.g., UGT1A1-expressing cells) further isolate enzyme-specific contributions.

How does the saturation of metabolic pathways influence the toxicological profile of paracetamol glucuronide?

Advanced Research Question
At therapeutic doses, glucuronidation accounts for ~55% of paracetamol clearance. Overdose saturates UGTs, diverting metabolism to CYP450-mediated NAPQI formation, which depletes glutathione and causes hepatotoxicity. Clinical studies should measure urinary glucuronide/sulfate ratios and plasma ALT/AST levels to assess metabolic shift and liver injury .

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